N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Scientific Research Applications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality is important for its inhibitory activity . The compound’s core structure directly binds to the kinase through key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism . This pathway is often dysregulated in cancer, and its inhibition can lead to decreased tumor growth and survival .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the potent inhibition of PI3K . This leads to a decrease in the signaling of the PI3K/AKT/mTOR pathway, which can result in decreased tumor growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route involves the preparation of thiazolo[5,4-b]pyridine derivatives through a series of reactions including cyclization, sulfonation, and coupling reactions . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dimethyl sulfoxide (DMSO) and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide include other thiazolo[5,4-b]pyridine derivatives such as:
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and the presence of the methanesulfonamide group, which contributes to its unique biological activity and binding properties .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-20(17,18)16-10-5-2-4-9(8-10)12-15-11-6-3-7-14-13(11)19-12/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKMNQAMQRZJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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